Cas no 75889-47-3 (Benzaldehyde, 2,3-dimethoxy-4-methyl-)

Benzaldehyde, 2,3-dimethoxy-4-methyl-, is a substituted aromatic aldehyde characterized by its methoxy and methyl functional groups at the 2, 3, and 4 positions of the benzene ring. This structural modification enhances its reactivity in organic synthesis, particularly in the formation of heterocyclic compounds and as an intermediate in pharmaceutical and agrochemical applications. The electron-donating methoxy groups influence its electrophilic substitution behavior, while the methyl group adds steric and electronic effects. Its well-defined purity and stability make it suitable for precise synthetic workflows. The compound is typically handled under standard laboratory conditions, with attention to compatibility in reactions involving aldehydes.
Benzaldehyde, 2,3-dimethoxy-4-methyl- structure
75889-47-3 structure
Product Name:Benzaldehyde, 2,3-dimethoxy-4-methyl-
CAS No:75889-47-3
MF:C10H12O3
MW:180.200483322144
CID:538832
PubChem ID:10103757
Update Time:2025-05-20

Benzaldehyde, 2,3-dimethoxy-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2,3-dimethoxy-4-methyl-
    • 2,3-dimethoxy-4-methylBenzaldehyde
    • 75889-47-3
    • DTXSID80435598
    • QBIKTQKJHRUMDE-UHFFFAOYSA-N
    • FT-0710375
    • EN300-8199075
    • SCHEMBL669820
    • Inchi: 1S/C10H12O3/c1-7-4-5-8(6-11)10(13-3)9(7)12-2/h4-6H,1-3H3
    • InChI Key: QBIKTQKJHRUMDE-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=O)C=CC=1C)OC

Computed Properties

  • Exact Mass: 180.07866
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

Benzaldehyde, 2,3-dimethoxy-4-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1965749-1g
2,3-Dimethoxy-4-methylbenzaldehyde
75889-47-3 98%
1g
¥12096.00 2024-07-28

Additional information on Benzaldehyde, 2,3-dimethoxy-4-methyl-

Exploring the Properties and Applications of Benzaldehyde, 2,3-dimethoxy-4-methyl- (CAS No. 75889-47-3)

Benzaldehyde, 2,3-dimethoxy-4-methyl- (CAS No. 75889-47-3) is a specialized aromatic aldehyde compound that has garnered significant attention in the fields of organic synthesis, fragrance formulation, and pharmaceutical research. This compound, characterized by its unique methoxy and methyl substitutions on the benzene ring, offers a distinct chemical profile that makes it valuable for various industrial and scientific applications. Its molecular structure, featuring a benzaldehyde core with 2,3-dimethoxy-4-methyl substitutions, contributes to its reactivity and versatility in synthetic chemistry.

In recent years, the demand for Benzaldehyde derivatives has surged due to their role in the development of flavor and fragrance ingredients. The compound's woody and slightly sweet aromatic notes make it a sought-after ingredient in perfumery and cosmetic formulations. Researchers and manufacturers are increasingly exploring its potential as a sustainable alternative to synthetic fragrances, aligning with the growing consumer preference for eco-friendly and biodegradable products. This trend is reflected in the rising number of searches for "natural fragrance compounds" and "green chemistry alternatives" in scientific and industrial databases.

From a synthetic perspective, Benzaldehyde, 2,3-dimethoxy-4-methyl- serves as a key intermediate in the production of more complex organic molecules. Its electron-rich benzene ring and aldehyde functional group make it a versatile building block for pharmaceutical intermediates and agrochemicals. The compound's reactivity allows for selective modifications, enabling chemists to design targeted molecules with specific properties. This has led to its inclusion in studies focusing on drug discovery and material science, where precision and functionality are paramount.

The compound's stability under various conditions also makes it a candidate for advanced material applications. For instance, its incorporation into polymeric systems has been explored to enhance material properties such as thermal resistance and mechanical strength. These developments are particularly relevant in industries seeking high-performance materials for electronics, coatings, and adhesives. As searches for "innovative material additives" and "functional polymers" continue to rise, the relevance of Benzaldehyde, 2,3-dimethoxy-4-methyl- in this domain is expected to grow.

In analytical chemistry, Benzaldehyde, 2,3-dimethoxy-4-methyl- is often used as a reference standard due to its well-defined spectroscopic and chromatographic properties. Its distinct UV-Vis absorption and mass spectral signatures facilitate its identification and quantification in complex mixtures. This application is critical in quality control laboratories, where accurate compound characterization is essential for compliance with regulatory standards. The increasing emphasis on analytical method validation and traceability in chemical analysis further underscores the importance of such reference compounds.

Looking ahead, the potential of Benzaldehyde, 2,3-dimethoxy-4-methyl- in green chemistry initiatives is a topic of active research. Scientists are investigating its use in catalytic processes that minimize waste and energy consumption, aligning with global sustainability goals. The compound's compatibility with biocatalysts and enzymatic transformations opens new avenues for eco-efficient synthesis routes. These efforts resonate with the broader scientific community's focus on "sustainable chemical production" and "circular economy" principles, as evidenced by the growing body of literature on these subjects.

In conclusion, Benzaldehyde, 2,3-dimethoxy-4-methyl- (CAS No. 75889-47-3) stands as a multifaceted compound with wide-ranging applications across industries. Its unique chemical properties, coupled with the evolving demands of sustainable development and technological innovation, position it as a compound of enduring relevance. As research continues to uncover new uses and synthesis methods, its role in advancing science and industry is likely to expand, making it a subject of ongoing interest for chemists, manufacturers, and researchers alike.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent